molecular formula C13H17NO2 B3159621 3,3-Diethyl-4-phenoxyazetidin-2-one CAS No. 863480-37-9

3,3-Diethyl-4-phenoxyazetidin-2-one

Cat. No.: B3159621
CAS No.: 863480-37-9
M. Wt: 219.28 g/mol
InChI Key: RQVOBJFMHXHBRW-UHFFFAOYSA-N
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Description

3,3-Diethyl-4-phenoxyazetidin-2-one is a versatile chemical compound known for its complex structure and diverse applications in scientific research. This compound belongs to the azetidinone family, which is characterized by a four-membered lactam ring. The presence of the phenoxy group and diethyl substituents enhances its chemical properties, making it a valuable intermediate in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diethyl-4-phenoxyazetidin-2-one typically involves the [2+2] cycloaddition reaction, also known as the Staudinger reaction. This reaction involves the cycloaddition of ketenes and imines to form the azetidinone ring. One common method includes the reaction of diethyl chlorophosphate with a mixture of amines and aldehydes in the presence of carboxylic acids . The reaction is carried out under mild conditions, and the intermediate imines do not require isolation, simplifying the process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of diethyl chlorophosphate as a reagent is advantageous due to its availability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3,3-Diethyl-4-phenoxyazetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate in an appropriate solvent.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as alkoxides or amines in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with ceric ammonium nitrate yields dearylated azetidinones .

Scientific Research Applications

3,3-Diethyl-4-phenoxyazetidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Diethyl-4-phenoxyazetidin-2-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes by binding to their active sites and blocking substrate access. The phenoxy group and diethyl substituents play a crucial role in enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Diethyl-4-phenoxyazetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both diethyl and phenoxy groups makes it a valuable intermediate for synthesizing a wide range of bioactive compounds and materials.

Properties

IUPAC Name

3,3-diethyl-4-phenoxyazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-3-13(4-2)11(15)14-12(13)16-10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVOBJFMHXHBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(NC1=O)OC2=CC=CC=C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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